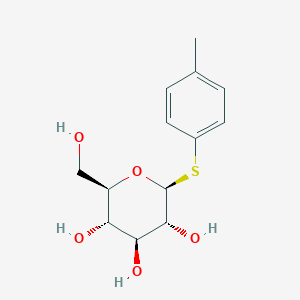

4-Methylphenyl 1-thio-beta-D-glucopyranoside

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Methylphenyl 1-thio-β-D-glucopyranoside-related compounds involves key glycosyl donors for achieving stereoselective synthesis of α-D-glucopyranosyl linked oligosaccharides, utilizing compounds such as methyl 2,3,4,6-tetra-O-(4-methoxybenzyl-1-thio-β-D-glucopyranoside) (Jain & Matta, 1992). This approach is pivotal for generating specific glycosidic linkages with desired stereochemistry.

Molecular Structure Analysis

The molecular structure of related glucopyranosides, such as methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside, has been elucidated through crystallography, demonstrating the compounds' conformation and spatial arrangement (Mackie et al., 2002). These studies are crucial for understanding the molecular interactions and properties of the glucopyranoside derivatives.

Chemical Reactions and Properties

Chemical reactions involving 4-Methylphenyl 1-thio-β-D-glucopyranoside derivatives can lead to the functionalization of surfaces, as seen in the electrochemical immobilization of 4-aminophenyl-β-D-glucopyranoside on carbon surfaces (Peigneguy et al., 2018). Such modifications enhance surface properties, like wetting, and enable controlled release mechanisms, showcasing the compound's chemical versatility.

Physical Properties Analysis

The physical properties of glucopyranoside compounds are closely linked to their molecular structure, with crystallographic studies providing insights into their solid-state characteristics, such as crystal packing, conformation, and intermolecular interactions (Mackie et al., 2002). Understanding these properties is essential for applications in material science and biochemistry.

Chemical Properties Analysis

The chemical properties of 4-Methylphenyl 1-thio-β-D-glucopyranoside derivatives are explored through their reactivity and the formation of various glycosidic linkages. The capacity to undergo reactions with specific reagents and under certain conditions reveals the functional groups' reactivity and the compound's potential for synthesis and application in different chemical contexts (Jain & Matta, 1992).

Applications De Recherche Scientifique

-

Field : Chemical Physics and Physical Chemistry

- Application Summary : The compound phenyl-β-D-glucopyranoside, which is structurally similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, has been studied for its aggregation preferences .

- Methods : The study used a combination of laser spectroscopy in molecular jets and quantum mechanical calculations .

- Results : At least two structures of β-PhGlc dimer were found maintaining the same intramolecular interactions of the monomers, but with additional intermolecular interactions between the hydroxyl groups .

-

Field : Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others

- Application Summary : 4-Methylphenyl 1-thio-beta-D-galactopyranoside is a chemical compound that is available for purchase and can be used in various areas of research .

- Methods : The specific methods of application or experimental procedures would depend on the specific research context .

- Results : The outcomes obtained would also depend on the specific research context .

-

- Application Summary : A compound named 2-O-p-methylphenyl-1-thio-β-d-glucoside, which is similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, was found in NL extracts and showed promising results in in silico anti-diabetic activity .

- Methods : The study used in silico methods to evaluate the anti-diabetic activity of the compound .

- Results : The compound exhibited comparable or better binding iGEMDOCK and AutoDock Vina scores than the clinically prescribed standards .

-

Field : Chemical Physics and Physical Chemistry

- Application Summary : Phenyl-β-D-glucopyranoside and Phenyl-β-D-galactopyranoside, which are structurally similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, have been studied for their aggregation preferences .

- Methods : The study used a combination of laser spectroscopy in molecular jets and quantum mechanical calculations .

- Results : Several isomers were found for the dimer of β-PhGal forming extensive hydrogen bond networks between the interacting molecules .

-

- Application Summary : Methyl α-D-glucopyranoside, a compound similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, has been used to study binding modes in crystalline complexes with an artificial receptor .

- Methods : The study used X-ray crystallography to elucidate the binding modes .

- Results : The study found that each crystal structure is characterized by the presence of two different receptor–sugar complexes .

-

- Application Summary : 2-O-p-methylphenyl-1-thio-β-d-glucoside, a compound similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, has been studied for its potential anti-diabetic activity .

- Methods : The study used in silico methods to evaluate the anti-diabetic activity of the compound .

- Results : The compound exhibited comparable or better binding iGEMDOCK and AutoDock Vina scores than the clinically prescribed standards .

-

Field : Chemical Physics and Physical Chemistry

- Application Summary : Phenyl-β-D-glucopyranoside and Phenyl-β-D-galactopyranoside, which are structurally similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, have been studied for their aggregation preferences .

- Methods : The study used a combination of laser spectroscopy in molecular jets and quantum mechanical calculations .

- Results : Several isomers were found for the dimer of β-PhGal forming extensive hydrogen bond networks between the interacting molecules .

-

- Application Summary : Methyl α-D-glucopyranoside, a compound similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, has been used to study binding modes in crystalline complexes with an artificial receptor .

- Methods : The study used X-ray crystallography to elucidate the binding modes .

- Results : The study found that each crystal structure is characterized by the presence of two different receptor–sugar complexes .

-

- Application Summary : 2-O-p-methylphenyl-1-thio-β-d-glucoside, a compound similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, has been studied for its potential anti-diabetic activity .

- Methods : The study used in silico methods to evaluate the anti-diabetic activity of the compound .

- Results : The compound exhibited comparable or better binding iGEMDOCK and AutoDock Vina scores than the clinically prescribed standards .

Propriétés

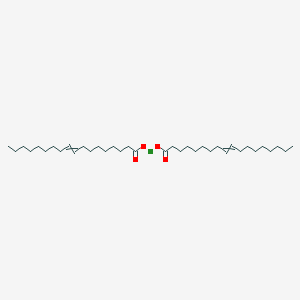

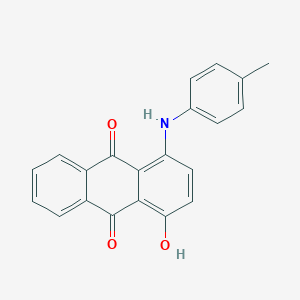

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCLIQLFPVKINX-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564228 | |

| Record name | 4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

CAS RN |

1152-39-2 | |

| Record name | 4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.